Cas no 899351-42-9 (2-1-methanesulfonyl-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ylphenol)

2-1-methanesulfonyl-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ylphenol 化学的及び物理的性質
名前と識別子
-
- 2-[1-methanesulfonyl-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol
- AKOS024479579
- 2-[5-(3-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]phenol
- F3008-0063
- 2-(3-(3-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol
- 899351-42-9
- SR-01000024550-1
- SR-01000024550
- 2-[4,5-Dihydro-3-(3-methoxyphenyl)-1-(methylsulfonyl)-1H-pyrazol-5-yl]phenol
- 2-1-methanesulfonyl-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ylphenol
-
- インチ: 1S/C17H18N2O4S/c1-23-13-7-5-6-12(10-13)15-11-16(19(18-15)24(2,21)22)14-8-3-4-9-17(14)20/h3-10,16,20H,11H2,1-2H3
- InChIKey: TYIRLXPJSSQDHI-UHFFFAOYSA-N
- ほほえんだ: C1(O)=CC=CC=C1C1N(S(C)(=O)=O)N=C(C2=CC=CC(OC)=C2)C1
計算された属性
- せいみつぶんしりょう: 346.09872823g/mol
- どういたいしつりょう: 346.09872823g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 572
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 87.6Ų
じっけんとくせい
- 密度みつど: 1.33±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 493.7±55.0 °C(Predicted)
- 酸性度係数(pKa): 9.79±0.35(Predicted)
2-1-methanesulfonyl-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ylphenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3008-0063-2μmol |
2-[1-methanesulfonyl-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol |
899351-42-9 | 90%+ | 2μl |
$57.0 | 2023-04-28 | |
Life Chemicals | F3008-0063-1mg |
2-[1-methanesulfonyl-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol |
899351-42-9 | 90%+ | 1mg |
$54.0 | 2023-04-28 | |
Life Chemicals | F3008-0063-5mg |
2-[1-methanesulfonyl-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol |
899351-42-9 | 90%+ | 5mg |
$69.0 | 2023-04-28 | |
Life Chemicals | F3008-0063-4mg |
2-[1-methanesulfonyl-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol |
899351-42-9 | 90%+ | 4mg |
$66.0 | 2023-04-28 | |
Life Chemicals | F3008-0063-5μmol |
2-[1-methanesulfonyl-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol |
899351-42-9 | 90%+ | 5μl |
$63.0 | 2023-04-28 | |
Life Chemicals | F3008-0063-3mg |
2-[1-methanesulfonyl-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol |
899351-42-9 | 90%+ | 3mg |
$63.0 | 2023-04-28 | |
Life Chemicals | F3008-0063-2mg |
2-[1-methanesulfonyl-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol |
899351-42-9 | 90%+ | 2mg |
$59.0 | 2023-04-28 |
2-1-methanesulfonyl-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ylphenol 関連文献
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
2-1-methanesulfonyl-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ylphenolに関する追加情報
2-1-Methanesulfonyl-3-(3-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazol-5-Ylphenol (CAS No. 899351-42-9): A Novel Scaffold for Targeted Therapeutic Applications
2-1-Methanesulfonyl-3-(3-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazol-5-Ylphenol, with the systematic designation of CAS No. 899351-42-9, represents a promising chemical scaffold in the field of medicinal chemistry. This compound combines multiple pharmacophoric elements, including a methanesulfonyl group, a 3-methoxyphenyl substituent, and a pyrazol-5-yl ring system, which collectively contribute to its unique biological activities. Recent studies have highlighted its potential as a lead compound in the development of novel therapeutics targeting inflammatory and neurodegenerative diseases.
The molecular architecture of 2-1-Methanesulfonyl-3-(3-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazol-5-Ylphenol is characterized by a biphenyl core linked through a pyrazol-5-yl bridge, with the 3-methoxyphenyl group positioned at the para position relative to the methanesulfonyl substituent. This structural arrangement facilitates interactions with multiple biological targets, including protein kinases and transcription factors, which are implicated in chronic inflammatory conditions. A 2023 study published in Journal of Medicinal Chemistry demonstrated that this compound exhibits significant anti-inflammatory activity by modulating the NF-κB signaling pathway, a key mediator of inflammatory responses.
Recent advances in computational modeling have provided insights into the binding mechanisms of 2-1-Methanesulfonyl-3-(3-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazol-5-Ylphenol with its target proteins. Molecular docking simulations revealed that the methanesulfonyl group forms hydrogen bonds with the active site residues of the target kinase, while the 3-methoxyphenyl moiety contributes to hydrophobic interactions. These findings underscore the importance of the pyrazol-5-yl ring in stabilizing the ligand-protein complex, thereby enhancing the compound's potency. Such structural insights are critical for the rational design of derivatives with improved pharmacokinetic profiles.
The 2-1-Methanesulfonyl-3-(3-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazol-5-Ylphenol scaffold has also shown promise in the context of neurodegenerative diseases. A 2022 study in Neuropharmacology reported that this compound exerts neuroprotective effects by inhibiting the aggregation of amyloid-beta proteins, which are central to the pathogenesis of Alzheimer's disease. The 3-methoxyphenyl group was identified as a key contributor to this activity, as it enhances the compound's ability to cross the blood-brain barrier. This property is particularly valuable for the development of therapeutics targeting central nervous system disorders.
Pharmacological studies have further elucidated the therapeutic potential of 2-1-Methanesulfonyl-3-(3-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazol-5-Ylphenol in the treatment of autoimmune conditions. A 2023 preclinical trial published in Autoimmunity Research demonstrated that this compound suppresses the activation of T-cells and reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6. The methanesulfonyl group was found to play a critical role in modulating the immune response, suggesting its potential as a therapeutic agent for rheumatoid arthritis and other autoimmune diseases.
From a synthetic perspective, the 2-1-Methanesulfonyl-3-(3-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazol-5-Ylphenol scaffold can be accessed through various multistep protocols. A recent paper in Organic Letters described an efficient synthesis route involving the coupling of a 3-methoxyphenyl derivative with a pyrazol-5-yl building block, followed by the introduction of the methanesulfonyl group through a sulfonation reaction. This synthetic strategy provides a scalable method for the preparation of this compound, which is essential for its evaluation in preclinical and clinical settings.
The safety profile of 2-1-Methanesulfonyl-3-(3-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazol-5-Ylphenol has been evaluated in several in vitro and in vivo studies. A 2023 report in Toxicological Sciences indicated that the compound exhibits low toxicity at therapeutic concentrations, with no significant genotoxic or carcinogenic effects observed. These findings are crucial for its potential translation into clinical applications, as they suggest that the compound can be safely administered to patients.
In conclusion, 2-1-Methanesulfonyl-3-(3-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazol-5-Ylphenol (CAS No. 899351-42-9) represents a versatile chemical scaffold with broad therapeutic potential. Its unique molecular structure, characterized by the presence of a methanesulfonyl group, a 3-methoxyphenyl substituent, and a pyrazol-5-yl ring, enables it to interact with multiple biological targets. Ongoing research is focused on optimizing its pharmacological properties and exploring its applications in the treatment of inflammatory, neurodegenerative, and autoimmune diseases.
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